molecular formula C23H22N2O4S B12986782 Methyl2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Methyl2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12986782
M. Wt: 422.5 g/mol
InChI Key: ICDBHRCKPZEGTA-UHFFFAOYSA-N
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Description

Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One possible route could be:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, such as 2-acetylthiophene, which undergoes a series of reactions to introduce the desired functional groups.

    Amidation and carbamoylation:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the tolyl groups.

    Reduction: Reduction reactions could target the carbonyl groups or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring or the tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include oxidized or reduced derivatives, as well as substituted thiophene compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(p-tolyl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
  • Methyl 2-(2-(m-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2-[[2-(4-methylphenyl)acetyl]amino]-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-14-7-9-16(10-8-14)12-20(26)25-22-18(23(28)29-3)13-19(30-22)21(27)24-17-6-4-5-15(2)11-17/h4-11,13H,12H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

ICDBHRCKPZEGTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C(=O)NC3=CC=CC(=C3)C)C(=O)OC

Origin of Product

United States

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